4,4,4-Trichlorobutyric acid
Overview
Description
4,4,4-Trichlorobutyric acid is an organic compound with the molecular formula C4H5Cl3O2. It is a trichlorinated derivative of butyric acid and is known for its use as a pharmaceutical intermediate . The compound is characterized by its high melting point of 43-44°C and boiling point of 274°C . It is soluble in aqueous sodium carbonate and has a density of 1.551 g/cm³ .
Preparation Methods
4,4,4-Trichlorobutyric acid can be synthesized through various methods. One common synthetic route involves the chlorination of butyric acid under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the process is carried out under reflux conditions . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
4,4,4-Trichlorobutyric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trichlorobutyric acid derivatives.
Reduction: Reduction reactions can convert the trichlorinated compound into less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,4-Trichlorobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trichlorobutyric acid involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s effects on biological pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
4,4,4-Trichlorobutyric acid can be compared with other trichlorinated carboxylic acids such as:
- 2,2,4-Trichlorobutyric acid
- 2,2,5-Trichlorovaleric acid
- 2,2,6-Trichlorohexanoic acid
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique positioning of the trichloromethyl group in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
4,4,4-trichlorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPULUVMTDIQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(Cl)(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178000 | |
Record name | 4,4,4-Trichlorobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-32-6 | |
Record name | 4,4,4-Trichlorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trichlorobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,4-Trichlorobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trichlorobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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